molecular formula C27H48N4O B7754506 4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one

4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one

Cat. No.: B7754506
M. Wt: 444.7 g/mol
InChI Key: XXVBJZKJQVHTLI-UHFFFAOYSA-N
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Description

4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one is a complex organic compound characterized by its unique triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one typically involves the reaction of cyclododecylamine with a triazine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazine ring allows for substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclododecyl-3,5-dimethylmorpholine
  • 4-Cyclododecyl-3H-1,2,3-diazaphosphole

Uniqueness

4-Cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one is unique due to its specific triazine ring structure and the presence of cyclododecyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclododecyl-3-(cyclododecylamino)-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N4O/c32-26-23-28-30-27(29-24-19-15-11-7-3-1-4-8-12-16-20-24)31(26)25-21-17-13-9-5-2-6-10-14-18-22-25/h23-25H,1-22H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVBJZKJQVHTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NN=CC(=O)N2C3CCCCCCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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